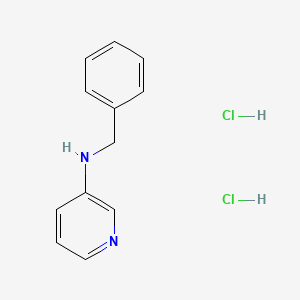

Benzylpyridin-3-ylamine dihydrochloride

Description

Benzylpyridin-3-ylamine dihydrochloride is a heterocyclic amine salt featuring a benzyl group attached to the pyridine ring at the 3-position, with a primary amine moiety. Its dihydrochloride form enhances solubility and stability, making it valuable in pharmaceutical and chemical research. The compound’s structure combines aromatic (benzyl and pyridine) and amine functionalities, enabling diverse reactivity and biological interactions.

Properties

Molecular Formula |

C12H14Cl2N2 |

|---|---|

Molecular Weight |

257.16 g/mol |

IUPAC Name |

N-benzylpyridin-3-amine;dihydrochloride |

InChI |

InChI=1S/C12H12N2.2ClH/c1-2-5-11(6-3-1)9-14-12-7-4-8-13-10-12;;/h1-8,10,14H,9H2;2*1H |

InChI Key |

SZZRNRHOFYABKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CN=CC=C2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzylpyridin-3-ylamine dihydrochloride typically involves the reaction of benzylamine with pyridine derivatives. One common method is the nucleophilic substitution reaction where benzylamine reacts with 3-chloropyridine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzylpyridin-3-ylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.

Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Electrophiles like alkyl halides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: N-oxides of Benzylpyridin-3-ylamine.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzylpyridin-3-ylamine derivatives.

Scientific Research Applications

Benzylpyridin-3-ylamine dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Benzylpyridin-3-ylamine dihydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, inhibiting or activating their activity, which can lead to various biological effects. The exact pathways and targets are still under investigation, but its ability to modulate biological processes makes it a compound of interest in drug discovery and development.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The position and nature of substituents on the pyridine ring significantly influence physicochemical properties and bioactivity.

| Compound Name | Substituent(s) | Key Properties/Bioactivity | Reference |

|---|---|---|---|

| (6-Bromopyridin-3-yl)methanamine hydrochloride | Bromine at pyridine 6-position | Enhanced antibacterial and antifungal activity due to bromine’s electron-withdrawing effects | |

| (6-Methylpyridin-3-yl)methanamine dihydrochloride | Methyl at pyridine 6-position | Increased lipophilicity; potential CNS activity | |

| 2-Aminopyridine | Amino group at 2-position | Higher basicity compared to 3-aminopyridine derivatives |

Analysis :

- Bromine at the pyridine 6-position (as in ) enhances bioactivity compared to chloro or methoxy groups, likely due to improved target binding.

Variations in the Amine-Bearing Backbone

The core structure (e.g., pyridine, piperidine, or pyrrolidine) dictates molecular flexibility and target interactions.

| Compound Name | Core Structure | Key Features | Reference |

|---|---|---|---|

| (1-Benzylpyrrolidin-3-yl)methanamine hydrochloride | Pyrrolidine | Five-membered ring; potential for neuroactive applications | |

| 1-(2,6-Dichloro-benzyl)-piperidin-3-ylamine hydrochloride | Piperidine | Rigid six-membered ring; high binding affinity to biological targets | |

| 4-Aminobenzylamine | Benzylamine | Lacks pyridine ring; used in dye synthesis |

Analysis :

- Pyrrolidine derivatives (e.g., ) offer conformational flexibility, aiding interactions with enzymes or receptors.

- Piperidine-based compounds (e.g., ) provide rigidity, enhancing selectivity for specific targets.

Functional Group Modifications

Substituents on the benzyl group or amine moiety alter electronic properties and bioactivity.

| Compound Name | Functional Group | Impact | Reference |

|---|---|---|---|

| 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride | Chlorobenzyl | Increased electrophilicity; improved enzyme inhibition | |

| Butyl[(pyridin-3-yl)methyl]amine dihydrochloride | Butyl group | Enhanced lipophilicity; potential for membrane-targeted activity | |

| 1-Benzyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea | Urea linkage | Strong hydrogen-bonding capacity; enzyme inhibition |

Analysis :

- Chlorobenzyl groups (e.g., ) enhance electrophilicity, improving interactions with nucleophilic biological targets.

- Urea-containing analogs (e.g., ) exhibit strong hydrogen-bonding, critical for enzyme inhibition.

Analysis :

- Bromine and chlorobenzyl groups correlate with antimicrobial and anticancer activities, respectively.

- Kinase inhibition (e.g., ) is linked to planar aromatic systems and hydrogen-bonding substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.